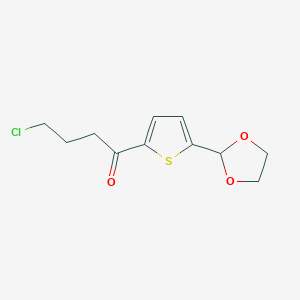
Potassium 4-methylthiophen-2-yltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular weight of Potassium 4-methylthiophen-2-yltrifluoroborate is 204.07 . The linear formula is C5H5BF3KS .Physical And Chemical Properties Analysis
Potassium 4-methylthiophen-2-yltrifluoroborate is a solid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer, under -20C .Scientific Research Applications
I have conducted several searches, but unfortunately, there doesn’t seem to be readily available detailed information on the web regarding the specific applications of Potassium 4-methylthiophen-2-yltrifluoroborate in scientific research. This could be due to the specificity of the compound and its applications being within more specialized and possibly unpublished areas of research.
However, based on the general properties of potassium organotrifluoroborates and thiophene derivatives, we can infer some potential applications:
Organic Synthesis
Potassium organotrifluoroborates are often used in organic synthesis, particularly in Suzuki coupling reactions which are useful for creating carbon-carbon bonds .
Medicinal Chemistry
Thiophene derivatives have been studied for their biological activity and potential use in medicinal chemistry .
Material Science
Fluorinated compounds, including those with thiophene structures, have applications in material science due to their unique properties .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
properties
IUPAC Name |
potassium;trifluoro-(4-methylthiophen-2-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BF3S.K/c1-4-2-5(10-3-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFCCAQWDUGVPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CS1)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF3KS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-methylthiophen-2-yltrifluoroborate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














